Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

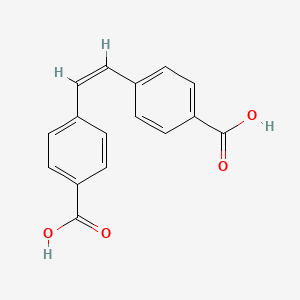

Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two benzoic acid moieties connected by an ethene bridge

Mécanisme D'action

Target of Action

Benzoic acid and its derivatives are known to inhibit the growth of mold, yeast, and some bacteria . This suggests that the compound may interact with biological targets that are essential for the growth and survival of these organisms.

Mode of Action

Benzoic acid, a related compound, is known to inhibit microbial growth by disrupting their internal ph balance

Biochemical Pathways

Benzoic acid is biosynthesized using shikimate and the core phenylpropanoid pathways . It’s reasonable to assume that Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- might be synthesized through similar biochemical pathways. These pathways are crucial for the production of a wide range of secondary metabolites in plants, including phenolic compounds .

Pharmacokinetics

The compound’s predicted boiling point is 5625±600 °C and its predicted density is 141±01 g/cm3 .

Result of Action

Given its structural similarity to benzoic acid, it might exhibit antimicrobial properties by disrupting the internal ph balance of microbes, thereby inhibiting their growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- typically involves the reaction of two equivalents of benzoic acid with an appropriate ethene-bridging reagent under controlled conditions. One common method involves the use of a Grignard reagent, where benzoic acid is reacted with ethene dibromide in the presence of magnesium to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Ethane-bridged derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Applications De Recherche Scientifique

Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid: A simpler structure with a single benzoic acid moiety.

4-Hydroxybenzoic acid: Contains a hydroxyl group on the benzene ring.

Salicylic acid: Contains both a hydroxyl and a carboxyl group on the benzene ring.

Uniqueness

Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- is unique due to its ethene-bridged structure, which imparts distinct chemical and physical properties compared to its simpler analogs. This unique structure allows for specific interactions and applications that are not possible with simpler benzoic acid derivatives .

Activité Biologique

Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- (commonly referred to as compound 1) is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₄H₁₀O₂

- Molecular Weight : 226.23 g/mol

- CAS Number : 6441340

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds related to benzoic acid can inhibit the growth of various bacterial and fungal strains. For instance:

- Antibacterial Activity : Compounds derived from benzoic acid have been found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific derivative tested .

- Antifungal Activity : Similarly, derivatives have shown promise against fungi such as Candida albicans, with effective concentrations noted at around 100 µg/mL .

2. Cytotoxic Effects

The cytotoxicity of benzoic acid derivatives has been evaluated in various cancer cell lines. Notably:

- Cell Lines Tested : The compound was tested on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines.

- Findings : At concentrations of 10 µg/mL, significant cytotoxic effects were observed with a cell growth inhibition rate of approximately 5% in both cancer cell lines, indicating low toxicity at these levels .

The biological activity of benzoic acid derivatives can be attributed to several mechanisms:

- Inhibition of Protein Degradation Pathways : Studies suggest that these compounds enhance the activity of proteasome and autophagy-lysosome pathways, crucial for maintaining cellular homeostasis. This is particularly relevant in aging cells where these pathways become dysfunctional .

- Enzyme Activation : The compounds have been shown to activate cathepsins B and L, which are involved in protein degradation processes. For example, compound 1 exhibited a substantial increase in cathepsin activity (467.3 ± 3.9%) when tested in vitro .

Case Study 1: Proteostasis Modulation

A study conducted on human foreskin fibroblasts demonstrated that benzoic acid derivatives significantly promoted the activity of key protein degradation systems. The EtOAc extract containing these compounds showed enhanced proteasomal activity at concentrations as low as 1 µg/mL without inducing cytotoxicity .

| Compound | Concentration (µg/mL) | Proteasome Activity (%) | Cytotoxicity (%) |

|---|---|---|---|

| Compound 1 | 1 | 467.3 ± 3.9 | 0 |

| Compound 3 | 10 | Significant Increase | Negligible |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, benzoic acid derivatives were tested against a panel of pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics:

| Pathogen | MIC (µg/mL) for Compound 1 |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Candida albicans | 200 |

Propriétés

IUPAC Name |

4-[(Z)-2-(4-carboxyphenyl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQDUFLZGOASY-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.